[1,3]Oxazolo[3,2-a]benzimidazole
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Overview
Description
[1,3]Oxazolo[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an oxazole ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[3,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 4-hydroxy-2-alkynenitriles. This reaction can be carried out in ethanol under reflux conditions to yield 2-amino-4-(1’-hydroxyalkyl)pyrimido[1,2-a]benzimidazoles. Alternatively, the reaction can be conducted in dimethylformamide at 155°C to produce (2,2-dialkyl-2,3-dihydro-oxazolo[3,2-a]benzimidazolylidene)ethanenitriles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[3,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can introduce various functional groups onto the heterocyclic ring.
Scientific Research Applications
Chemistry
In chemistry, [1,3]Oxazolo[3,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes and receptors involved in various diseases .
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic effects. These include antiviral, antibacterial, and anticancer activities, making it a valuable scaffold for drug discovery .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics. This makes it relevant in the fields of materials science and nanotechnology .
Mechanism of Action
The mechanism of action of [1,3]Oxazolo[3,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities with [1,3]Oxazolo[3,2-a]benzimidazole and have been studied for their biological activities.
Benzoxazoles: Another class of heterocyclic compounds with similar structural features and applications in medicinal chemistry.
Benzimidazoles: The parent structure of this compound, known for its wide range of biological activities.
Uniqueness
The uniqueness of this compound lies in its fused ring system, which combines the properties of both oxazole and benzimidazole rings.
Properties
CAS No. |
55209-86-4 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H |
InChI Key |
CBTCKSSVEPNIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CO3 |
Origin of Product |
United States |
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